
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it an interesting subject for further research.
科学的研究の応用
Radiosynthesis for Imaging
A study focused on the synthesis of derivatives for imaging purposes, particularly through PET (Positron Emission Tomography). These compounds, including DPA-714, show promise for in vivo imaging of neuroinflammatory processes, highlighting their utility in understanding and diagnosing neurodegenerative disorders (Dollé et al., 2008).
Ligands for Neuroinflammation
Another study synthesized novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. These compounds, including fluorine-18 labeled derivatives, were evaluated for their potential in PET imaging of neuroinflammation in rodent models (Damont et al., 2015).
Peripheral Benzodiazepine Receptor Study
Research on substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines aimed at studying the peripheral benzodiazepine receptor (PBR) using PET. These studies are significant for exploring PBR expression in neurodegenerative disorders, which can aid in the diagnosis and understanding of such conditions (Fookes et al., 2008).
Antimicrobial Activity
A study explored the antimicrobial activity of new heterocycles incorporating the antipyrine moiety, indicating the potential of these compounds in developing new antimicrobial agents. This research demonstrates the broader applicability of these compounds beyond imaging and receptor studies (Bondock et al., 2008).
TSPO PET Ligand for Cancer Imaging
Focused library synthesis led to the discovery of a novel TSPO ligand with enhanced affinity, demonstrating potential as a probe for molecular imaging of TSPO-expressing cancers. This is crucial for improving cancer diagnostics and understanding tumor biology (Tang et al., 2013).
特性
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-7-12(2)23(22-11)16-9-15(19-10-20-16)21-17(24)8-13-5-3-4-6-14(13)18/h3-7,9-10H,8H2,1-2H3,(H,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSCGXOELJBANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

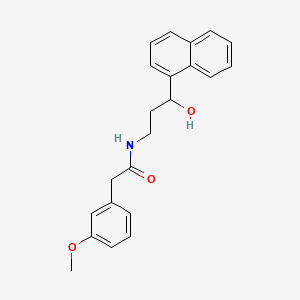

![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2857778.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one](/img/structure/B2857779.png)
![2-methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857781.png)

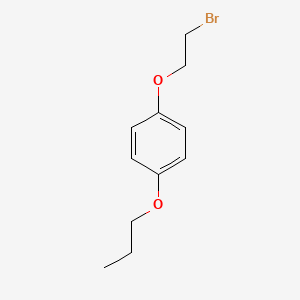
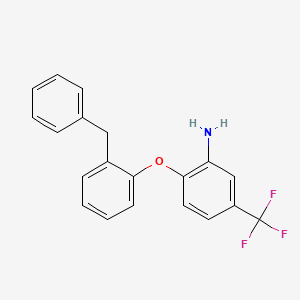

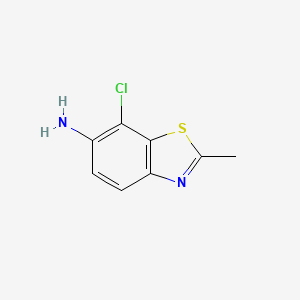
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857790.png)
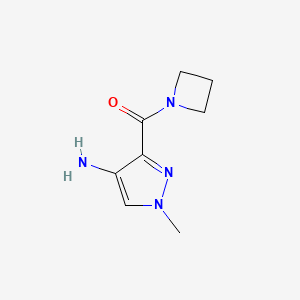
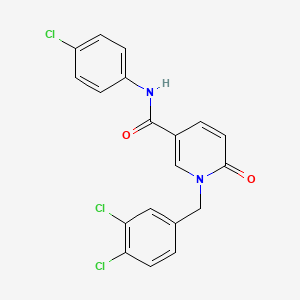
![1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2857793.png)